3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile
Description
3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile is a brominated benzonitrile derivative featuring a 3,3-difluoroazetidine substituent at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the difluoroazetidine moiety. The fluorine atoms enhance lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity, which can improve target binding affinity .
Properties
IUPAC Name |
3-bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-3-7(4-14)1-2-9(8)15-5-10(12,13)6-15/h1-3H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQCWRWQVHACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C#N)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219563 | |
| Record name | Benzonitrile, 3-bromo-4-(3,3-difluoro-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774896-20-6 | |
| Record name | Benzonitrile, 3-bromo-4-(3,3-difluoro-1-azetidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-bromo-4-(3,3-difluoro-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the azetidine ring with difluorination at the 3,3-positions.
- Introduction of the azetidin-1-yl substituent onto the 3-bromo-4-cyanobenzene scaffold.
This often requires careful control of reaction conditions to maintain the integrity of the fluorinated azetidine and to achieve regioselective substitution on the aromatic ring.
Preparation of the 3,3-Difluoroazetidine Intermediate
The key intermediate, 3,3-difluoroazetidine, is commonly synthesized via an asymmetric imino-Reformatsky reaction involving ethyl bromodifluoroacetate and suitable imines to form α,α-difluoro-β-lactams, which are subsequently converted to azetidines. This method has been demonstrated to provide good yields and stereoselectivity:
- Reaction conditions: Ethyl bromodifluoroacetate (2.0 mmol) is reacted with an imine (1 mmol) in dichloromethane at 0 °C.
- Catalysis: Zinc diethyl (Et2Zn) in hexane is added slowly to promote the Reformatsky reaction.
- Workup: The reaction mixture is quenched with saturated sodium bicarbonate, extracted, dried, and purified by column chromatography.
- Yields: Isolated yields range from 47% to 68% depending on the substrate and conditions.
- Stereochemistry: The reaction proceeds with high enantioselectivity, often requiring chiral ligands such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol to control stereochemistry.
| Parameter | Conditions/Results |
|---|---|
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0 °C to ambient |
| Catalyst | Et2Zn (1.0 M in hexane) |
| Ligand | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol (L1) |
| Yield Range | 47–68% |
| Stereoselectivity | High (ee values after recrystallization) |
This synthetic step forms the difluoroazetidin-2-one lactam, which can be further manipulated to the azetidine ring system required.
Introduction of the Azetidin-1-yl Group onto the Benzonitrile Ring
The coupling of the difluoroazetidine moiety to the 3-bromo-4-cyanobenzene core generally involves nucleophilic aromatic substitution or palladium-catalyzed C–N cross-coupling reactions:
- Palladium-Catalyzed C–N Cross-Coupling: Modern Pd-catalyzed Buchwald-Hartwig amination methods enable the formation of C–N bonds between aryl halides and amines, including azetidine derivatives. Recent advances in ligand design improve catalyst stability and enable coupling of sterically hindered or electronically challenging substrates.
- Reaction conditions: Typically involve Pd catalysts with biarylphosphine ligands, base (e.g., sodium tert-butoxide), and suitable solvents under inert atmosphere.
- Advantages: High selectivity, functional group tolerance, and scalability for industrial production.
Although specific literature on the exact Pd-catalyzed coupling of 3-bromo-4-cyanobenzene with 3,3-difluoroazetidin-1-yl is limited, analogous reactions suggest this is a viable and efficient route.
Alternative Synthetic Routes
Other reported methods include:
- Stepwise construction: Starting from 3-bromo-4-aminobenzonitrile, the azetidine ring can be formed via cyclization reactions after installation of difluorinated substituents.
- Direct substitution: Using pre-formed difluoroazetidine nucleophiles to displace leaving groups on the aromatic ring.
However, these methods may suffer from lower yields or require harsher conditions compared to the Pd-catalyzed cross-coupling approach.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Difluoroazetidine formation | Imino-Reformatsky reaction | Ethyl bromodifluoroacetate, imine, Et2Zn, CH2Cl2, chiral ligand | 47–68%, high stereoselectivity |
| C–N Bond formation | Pd-catalyzed Buchwald-Hartwig amination | Pd catalyst, biarylphosphine ligand, base, inert atmosphere | Efficient, scalable, high selectivity |
| Alternative cyclization | Cyclization from aminobenzonitrile | Difluorinated precursors, cyclization agents | Less common, potential lower yields |
Research Findings and Considerations
- The asymmetric imino-Reformatsky reaction is a cornerstone for preparing difluoroazetidine intermediates with controlled stereochemistry, essential for biological activity.
- Pd-catalyzed cross-coupling reactions have revolutionized the installation of nitrogen-containing heterocycles onto aromatic systems, offering mild conditions and broad substrate scope.
- The difluoroazetidine ring enhances binding affinity and selectivity in medicinal chemistry applications, which justifies the synthetic effort to access this motif.
- Industrial synthesis may employ continuous flow techniques to improve yield, purity, and sustainability, although detailed protocols are proprietary.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzonitrile group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heterocyclic compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
In the realm of medicinal chemistry, 3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. The azetidine ring may modulate biological activity by interacting with specific molecular targets such as enzymes or receptors.
2. Antimicrobial Activity
Compounds with halogen substitutions have demonstrated significant antimicrobial properties. The bromine atom in this compound may enhance lipophilicity and membrane permeability, making it a candidate for developing new antimicrobial agents.
3. Anticancer Potential
Research indicates that derivatives similar to this compound exhibit anticancer activities. Studies suggest that benzamide derivatives can induce apoptosis in cancer cells through the activation of caspases. The azetidine ring may also influence intracellular signaling pathways related to cancer cell survival.
Industrial Applications
1. Advanced Materials Development
In the industrial sector, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties can enhance performance characteristics like durability and resistance to degradation.
2. Synthesis of Complex Molecules
As a building block in organic synthesis, this compound can be employed to create more complex molecules that may have various applications in pharmaceuticals and materials science.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against bacterial strains due to enhanced membrane permeability. |
| Study B | Anticancer Potential | Induced apoptosis in specific cancer cell lines through caspase activation pathways. |
| Study C | Material Science | Improved durability and resistance in polymer formulations when incorporated into coatings. |
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluoroazetidine ring can enhance binding affinity and selectivity, while the benzonitrile group can facilitate interactions with hydrophobic pockets in target proteins. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Physicochemical Properties
- Lipophilicity: The trifluoromethyl and difluoroazetidine groups increase LogP compared to hydroxymethyl or amino substituents, enhancing membrane permeability .
- Thermal Stability : Methylsulfonyl diazenyl derivatives (e.g., 1aj) exhibit decomposition temperatures around 132°C, whereas triazinylthio analogs (6e11) are stable solids (m.p. 148–150°C) .
Biological Activity
3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom and a difluoroazetidine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with halogen substitutions have been shown to possess significant antimicrobial properties. The presence of bromine may enhance the lipophilicity and membrane permeability of the compound.
- Anticancer Potential : Studies suggest that benzamide derivatives can induce apoptosis in cancer cells through the activation of caspases. The azetidine ring may also play a role in modulating intracellular signaling pathways.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific kinases |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds, including derivatives similar to this compound. Results indicated a notable inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
- Cancer Cell Apoptosis : In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cell lines. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death.
- Kinase Inhibition : Preliminary screening suggested that this compound may inhibit specific kinases involved in cancer progression. Further research is required to elucidate the exact targets and pathways involved.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodology :
- Stepwise functionalization : Begin with halogenation of the benzonitrile core. For example, bromination at the 3-position can be achieved using bromine in the presence of a Lewis acid (e.g., FeBr₃) . Subsequent substitution of the 4-position with 3,3-difluoroazetidine may require palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) under inert conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (e.g., 80–100°C for amination) and solvent polarity (DMF or THF) to enhance yield. Use anhydrous solvents to avoid side reactions with moisture-sensitive intermediates .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2230 cm⁻¹. Fluorine substituents on the azetidine ring may show C-F stretches in the 1100–1200 cm⁻¹ range .
- NMR Analysis :
- ¹H NMR : The azetidine protons (CH₂) appear as multiplets between δ 3.5–4.5 ppm. Aromatic protons adjacent to bromine may deshield to δ 7.5–8.5 ppm due to electron withdrawal .
- ¹³C NMR : The nitrile carbon resonates near δ 115–120 ppm, while the brominated aromatic carbon appears downfield (δ 125–135 ppm) .
Advanced Research Questions
Q. What computational methods are effective for predicting the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Compare Mulliken charges on bromine and fluorine atoms to assess substituent effects .
- Molecular Dynamics (MD) : Simulate solvation in polar aprotic solvents (e.g., acetonitrile) to study conformational stability of the azetidine ring under varying temperatures .
Q. How does the adsorption behavior of this compound on metal surfaces (e.g., Ag, Pd) influence its catalytic applications?
- Methodology :
- Surface-Enhanced Raman Spectroscopy (SERS) : Immobilize the compound on colloidal Ag nanoparticles and analyze adsorption-induced shifts in nitrile and C-F vibrational modes. Compare with benzonitrile derivatives lacking azetidine or bromine .
- Electrochemical Studies : Perform cyclic voltammetry in non-aqueous electrolytes to assess redox activity. The electron-withdrawing bromine and fluorine groups may lower reduction potentials, enhancing catalytic activity in cross-coupling reactions .
Q. What strategies resolve contradictions between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
- Methodology :
- Hybrid QM/MM Approaches : Combine quantum mechanics (e.g., DFT) for local electronic environments with molecular mechanics for solvent/solute interactions. For example, discrepancies in aromatic proton shifts may arise from solvent polarity effects not captured in gas-phase calculations .
- Dynamic NMR (DNMR) : Investigate temperature-dependent line broadening to detect slow conformational changes in the azetidine ring that static DFT models might miss .
Methodological Considerations
Q. How can impurities (e.g., dehalogenated byproducts) be removed during purification?
- Methodology :
- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to exploit solubility differences. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane). Brominated compounds typically elute later due to higher polarity .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Refine data using SHELXL, focusing on resolving disorder in the difluoroazetidine moiety .
- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to confirm phase purity and identify polymorphs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
